molecular formula C22H22N6S2 B12619193 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea

Cat. No.: B12619193
M. Wt: 434.6 g/mol
InChI Key: CUXJZKPPEAGTDS-UHFFFAOYSA-N
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Description

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and thiourea moieties. Common reagents used in these reactions include various amines, thiourea, and pyrimidine derivatives. The reaction conditions often involve refluxing in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylthiourea
  • 1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea
  • 4,6-dimethylpyrimidin-2-yl)-3-phenylthiourea

Uniqueness

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N6S2

Molecular Weight

434.6 g/mol

IUPAC Name

1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]-3-phenylthiourea

InChI

InChI=1S/C22H22N6S2/c1-14-11-15(2)24-22(23-14)30-13-20-27-18-12-17(9-10-19(18)28(20)3)26-21(29)25-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,25,26,29)

InChI Key

CUXJZKPPEAGTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NC4=CC=CC=C4)C

Origin of Product

United States

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